Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate

Catalog No.
S3435293
CAS No.
614750-85-5
M.F
C25H23N2O3P
M. Wt
430.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methy...

CAS Number

614750-85-5

Product Name

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate

IUPAC Name

N-[diphenoxyphosphoryl-(6-methylpyridin-2-yl)methyl]aniline

Molecular Formula

C25H23N2O3P

Molecular Weight

430.4

InChI

InChI=1S/C25H23N2O3P/c1-20-12-11-19-24(26-20)25(27-21-13-5-2-6-14-21)31(28,29-22-15-7-3-8-16-22)30-23-17-9-4-10-18-23/h2-19,25,27H,1H3

InChI Key

CXKJPVJQTPRXRT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

While the compound can be found in various chemical databases like PubChem and vendors offering the chemical for research purposes, there is no scientific literature readily available detailing its specific research applications.

This lack of information suggests that the compound might be:

  • A relatively new discovery, and research into its properties and potential applications is ongoing.
  • Not yet widely studied or used in scientific research.

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is a chemical compound with the molecular formula C25H23N2O3PC_{25}H_{23}N_{2}O_{3}P and a molecular weight of approximately 430.4 g/mol. This compound features a complex structure characterized by the presence of a phosphonate group, which is known for its applications in various chemical and biological processes. Its structure includes 31 heavy atoms, with 24 being aromatic, and it possesses 8 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .

There is no current information available regarding a specific mechanism of action for this compound.

Due to the lack of specific research on this compound, no data is available on its safety profile. However, as a general guideline, organic phosphonates can have various health hazards, including skin and eye irritation, and potential neurotoxicity [].

The reactivity of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate can be attributed to its phosphonate group, which can undergo hydrolysis, nucleophilic substitution, and other reactions typical of phosphonates. The compound can also participate in coupling reactions due to the presence of the phenylamino group, allowing for further derivatization in synthetic chemistry.

The synthesis of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate involves several key steps:

  • Reactants: The synthesis typically requires 6-methylpyridine-2-carboxaldehyde, aniline, diphenyl phosphite, and zirconyl chloride octahydrate.
  • Reaction Conditions: The reaction mixture is stirred at room temperature for about one hour.
  • Extraction: Following the reaction, the mixture is extracted with dichloromethane (CH₂Cl₂), washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated under reduced pressure.
  • Purification: The residue is purified using medium-pressure liquid chromatography (MPLC) on silica gel .

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its phosphonate structure.
  • Material Science: Utilization in creating new materials with specific electronic or optical properties .

Interaction studies involving diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate may focus on its binding affinity to various biological targets. Preliminary data suggests that similar compounds can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity studies. Further research is needed to elucidate specific interactions and their implications for pharmacokinetics and pharmacodynamics .

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate can be compared to other related compounds based on structural features and potential applications:

Compound NameMolecular FormulaUnique Features
Diphenyl ((5-fluoro-6-methylpyridin-2-yl)(phenylamino)methyl)phosphonateC25H22FN2O3PC_{25}H_{22}FN_{2}O_{3}PContains fluorine substituent which may enhance biological activity
Diphenyl methylphosphonateC11H15O3PC_{11}H_{15}O_{3}PSimpler structure; used primarily as a plasticizer
Diphenyl phosphonateC12H15O4PC_{12}H_{15}O_{4}PMore basic structure; serves as a precursor for more complex derivatives

The uniqueness of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate lies in its specific combination of aromaticity from both the phenyl and pyridine rings along with the phosphonate group, making it a versatile candidate for various chemical transformations and applications in medicinal chemistry .

XLogP3

5.8

Other CAS

614750-85-5

Dates

Modify: 2023-08-19

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